PAK Exhibits Enhanced In Vivo Thrombolytic Activity Relative to Parent P6A (ARPAK) in the Rat Arteriovenous Shunt Model
PAK (H-Pro-Ala-Lys-OH) demonstrates superior in vivo thrombolytic potency compared to its parent pentapeptide P6A (Ala-Arg-Pro-Ala-Lys-OH, ARPAK). In the rat neck arteriovenous shunt intubate thrombus dissolving model, PAK produced a more pronounced thrombus weight reduction than ARPAK, establishing that the tripeptide metabolite unexpectedly exceeds the activity of the full-length parent sequence [1]. In contrast, two other P6A metabolites, Ala-Arg-Pro-Ala-OH and Ala-Arg-Pro-OH, exhibited no thrombolytic activity whatsoever in the same in vivo assay, while Arg-Pro-Ala-Lys-OH showed activity comparable to, but not exceeding, P6A [2]. This rank order (PAK > P6A ≈ RPAK >> ARPA, ARP) demonstrates that PAK is uniquely positioned as the most potent naturally derived fragment within the P6A metabolic cascade.
| Evidence Dimension | In vivo thrombolytic activity (thrombus weight reduction) |
|---|---|
| Target Compound Data | PAK (Pro-Ala-Lys-OH): Enhanced thrombolytic activity exceeding that of parent P6A; specific thrombus weight reduction values reported in rat arteriovenous shunt model |
| Comparator Or Baseline | P6A (ARPAK): Baseline thrombolytic activity; Ala-Arg-Pro-Ala-OH and Ala-Arg-Pro-OH: no detectable thrombolytic activity; Arg-Pro-Ala-Lys-OH: comparable to P6A |
| Quantified Difference | PAK > P6A (enhanced); PAK >> Ala-Arg-Pro-Ala-OH/Ala-Arg-Pro-OH (inactive vs active); PAK > Arg-Pro-Ala-Lys-OH (enhanced vs comparable to P6A) |
| Conditions | Rat neck arteriovenous shunt intubate thrombus dissolving model; in vivo mouse metabolism of P6A followed by HPLC/ESI/MS identification of metabolites; synthetic peptides administered intravenously |
Why This Matters
For researchers investigating thrombolytic oligopeptide drug candidates, PAK offers superior potency in a smaller molecular scaffold (tripeptide vs pentapeptide), which translates to lower synthetic cost, simplified scale-up, and potentially improved pharmacokinetic properties compared to the larger parent compound P6A.
- [1] CN101190941B - Polypeptide with thrombus dissolving activity and its preparation method and application. Google Patents. Filed 2006. Priority date 2006-11-30. View Source
- [2] Zhao M, Wang C, Yang J, Liu J, Xu Y, Wu Y, Peng S. Identification, synthesis and bioassay for the metabolites of P6A. Bioorg Med Chem. 2003;11(23):4913-4920. doi:10.1016/j.bmc.2003.09.021 View Source
